molecular formula C18H19ClN2O4S B13372463 4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B13372463
M. Wt: 394.9 g/mol
InChI Key: BQEQHDOSCOGWGB-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C18H18ClNO4S. This compound is of interest due to its unique chemical structure, which includes a chloro-substituted benzamide core and a tetrahydrofuran-2-ylmethylsulfamoyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base to form the intermediate 4-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized forms of the sulfamoyl group.

    Reduction: Reduced forms of the sulfamoyl group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-phenylbenzamide
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure may contribute to its specific interactions with molecular targets and its potential therapeutic effects .

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

4-chloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19ClN2O4S/c19-14-5-3-13(4-6-14)18(22)21-15-7-9-17(10-8-15)26(23,24)20-12-16-2-1-11-25-16/h3-10,16,20H,1-2,11-12H2,(H,21,22)

InChI Key

BQEQHDOSCOGWGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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